molecular formula C6H8BNO2 B1302943 4-Methylpyridine-2-boronic acid CAS No. 372963-48-9

4-Methylpyridine-2-boronic acid

Cat. No. B1302943
M. Wt: 136.95 g/mol
InChI Key: CGRJYCBMVWNLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpyridine-2-boronic acid is a boronic acid derivative of pyridine, which is a heterocyclic aromatic compound. Boronic acids are known for their versatility in organic synthesis and materials science due to their ability to form reversible covalent bonds with various substrates, particularly diols. While the provided papers do not directly discuss 4-Methylpyridine-2-boronic acid, they do provide insights into the chemistry of related boronic acid compounds and their applications in catalysis, materials science, and synthesis of complex molecules.

Synthesis Analysis

The synthesis of halopyridinylboronic acids and esters, which are structurally related to 4-Methylpyridine-2-boronic acid, has been described using regioselective halogen-metal exchange reactions followed by quenching with triisopropylborate . These methods provide a single regioisomeric product and are applicable to the synthesis of various pyridine libraries. Such synthetic strategies could potentially be adapted for the synthesis of 4-Methylpyridine-2-boronic acid by starting from the appropriate methyl-substituted halopyridine.

Molecular Structure Analysis

Boronic acids can participate in the formation of complex molecular architectures through reversible condensation reactions . The molecular structure of boronic acid derivatives, including those similar to 4-Methylpyridine-2-boronic acid, is crucial in the self-assembly of these compounds into larger nanostructures and polymeric materials. The presence of substituents on the pyridine ring, such as a methyl group, can influence the molecular conformation and the resulting supramolecular interactions.

Chemical Reactions Analysis

Boronic acids are known to catalyze various chemical reactions. For instance, boric acid and N-alkyl-4-boronopyridinium halides have been used as catalysts for the esterification of alpha-hydroxycarboxylic acids . Similarly, boronic acids with ortho-substituents have been shown to catalyze dehydrative condensation reactions between carboxylic acids and amines . These findings suggest that 4-Methylpyridine-2-boronic acid could also act as a catalyst in similar chemical transformations due to the presence of the boronic acid moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure and the nature of their substituents. For example, fluorinated boronic esters exhibit unique properties that enable them to form inclusion complexes with aromatic guests, which can be applied in the separation of isomers . Additionally, fluorinated boronic acid-appended bipyridinium salts have been used for diol recognition via (19)F NMR spectroscopy . These examples highlight the potential applications of boronic acid derivatives in sensing and separation technologies, which could extend to 4-Methylpyridine-2-boronic acid depending on its specific physical and chemical properties.

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application Summary : Pinacol boronic esters, including 4-Methylpyridine-2-boronic acid, are valuable building blocks in organic synthesis. They are used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
    • Method of Application : The process involves a radical approach to catalyze the protodeboronation .
    • Results : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application Summary : Boronic acids, including 4-Methylpyridine-2-boronic acid, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
    • Method of Application : The process involves the use of a palladium catalyst and an organoboron reagent .
    • Results : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
  • Preparation of Dihydro-phenylquinazlinone Derivatives

    • Field : Medicinal Chemistry
    • Application Summary : 4-Methylpyridine-2-boronic acid is used as a reagent in the preparation of dihydro-phenylquinazlinone derivatives . These derivatives are potential inhibitors of encephalitic alphaviruses, which could be useful in the treatment of viral infections .
    • Method of Application : The specific experimental procedures would be detailed in the primary literature .
    • Results : The outcomes of this application would depend on the specific experimental conditions and the particular derivative being synthesized .
  • Laboratory Chemicals

    • Field : Analytical Chemistry
    • Application Summary : 4-Methylpyridine-2-boronic acid can be used as a laboratory chemical in various experimental procedures .
    • Method of Application : The specific use would depend on the particular experiment or procedure .
    • Results : The outcomes would vary based on the specific experiment or procedure .
  • Proteomics Research

    • Field : Biochemistry
    • Application Summary : 4-Methylpyridine-2-boronic acid can be used as a specialty product for proteomics research .
    • Method of Application : The specific use would depend on the particular experiment or procedure .
    • Results : The outcomes would vary based on the specific experiment or procedure .
  • Food, Drug, Pesticide or Biocidal Product Use

    • Field : Food and Drug Analysis
    • Application Summary : 4-Methylpyridine-2-boronic acid can be used in the analysis of food, drug, pesticide or biocidal products .
    • Method of Application : The specific use would depend on the particular experiment or procedure .
    • Results : The outcomes would vary based on the specific experiment or procedure .

Safety And Hazards

4-Methylpyridine-2-boronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed .

Future Directions

Boronic acids, including 4-Methylpyridine-2-boronic acid, are valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . Future research may focus on developing new synthesis methods, exploring new reactions, and improving the understanding of their mechanisms of action.

properties

IUPAC Name

(4-methylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c1-5-2-3-8-6(4-5)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRJYCBMVWNLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CC(=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376413
Record name 4-METHYLPYRIDINE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyridine-2-boronic acid

CAS RN

372963-48-9
Record name 4-METHYLPYRIDINE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-bromo-4-methylpyridine (0.5 g, 2.9 mmol) in diethyl ether (5 mL) was added a 1M solution of ethylmagnesium bromide in tetrahydrofuran (3.48 mL, 3.48 mmol) slowly at 0° C. over 10 minutes under a nitrogen atmosphere. The reaction mixture was slowly warmed to room temperature and stirred for 3 hours. To the above mixture was added tri-isopropyl borate (0.65 g, ˜0.8 mL, 3.48 mmol) dropwise at 0° C. The reaction mixture was slowly warmed to room temperature and stirred for another 1 hour. The reaction was quenched with saturated aqueous ammonium chloride solution (6 mL) at 0° C. and then extracted with diethyl ether (50 mL×4). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 4-methylpyridine-2-boronic acid, which was used without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.48 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.